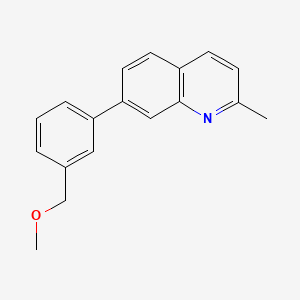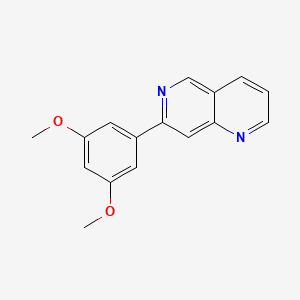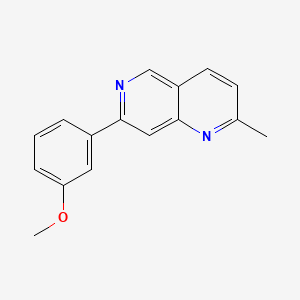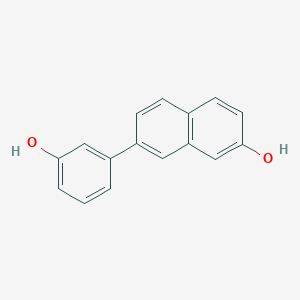
7-(3-Methoxyphenyl)-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Methoxyphenyl)-2-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenyl group at the 7-position and a methyl group at the 2-position of the quinoline ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxyphenyl)-2-methylquinoline typically involves the condensation of 3-methoxybenzaldehyde with 2-methylquinoline under acidic or basic conditions. One common method is the Pfitzinger reaction, where 3-methoxybenzaldehyde reacts with 2-methylquinoline in the presence of a strong acid like hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
化学反応の分析
Types of Reactions
7-(3-Methoxyphenyl)-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 7-(3-Hydroxyphenyl)-2-methylquinoline.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 7-(3-Hydroxyphenyl)-2-methylquinoline
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
科学的研究の応用
7-(3-Methoxyphenyl)-2-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, and this compound is no exception.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-(3-Methoxyphenyl)-2-methylquinoline depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biological effects. The methoxy group and the quinoline ring play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
7-(3-Hydroxyphenyl)-2-methylquinoline: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Methylquinoline: Lacks the methoxyphenyl group, leading to different chemical and biological properties.
3-Methoxyquinoline: The methoxy group is directly attached to the quinoline ring, altering its reactivity and biological activity.
Uniqueness
7-(3-Methoxyphenyl)-2-methylquinoline is unique due to the presence of both a methoxyphenyl group and a methyl group on the quinoline ring. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C17H15NO |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
7-(3-methoxyphenyl)-2-methylquinoline |
InChI |
InChI=1S/C17H15NO/c1-12-6-7-13-8-9-15(11-17(13)18-12)14-4-3-5-16(10-14)19-2/h3-11H,1-2H3 |
InChIキー |
JQAHRDJGLFSZFY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




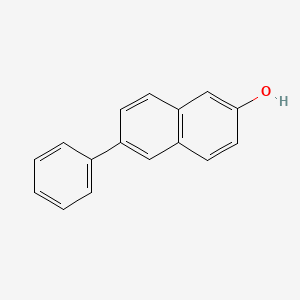
![6-Tosyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B10845403.png)


![7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol](/img/structure/B10845441.png)
